molecular formula C6H13NO B2455726 2-(3-Methylazetidin-1-yl)ethan-1-ol CAS No. 1557627-18-5

2-(3-Methylazetidin-1-yl)ethan-1-ol

Cat. No.: B2455726
CAS No.: 1557627-18-5
M. Wt: 115.176
InChI Key: SFJRKKNRTXBFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylazetidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol It is a heterocyclic compound containing an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylazetidin-1-yl)ethan-1-ol typically involves the reaction of 3-methylazetidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the azetidine nitrogen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylazetidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-(3-Methylazetidin-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylazetidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylazetidin-3-yl)ethan-1-ol
  • 3-Methylazetidine
  • Azetidine-1-ethanol

Uniqueness

2-(3-Methylazetidin-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the azetidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(3-methylazetidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-4-7(5-6)2-3-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRKKNRTXBFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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